2-[4-(Pyridin-4-yl)phenyl]ethanol

Coordination chemistry Metal-organic frameworks Ligand design

2-[4-(Pyridin-4-yl)phenyl]ethanol (CAS 1159500-06-7) is a heterobifunctional aromatic building block with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol. It features a para-substituted phenyl ring bearing a 4-pyridyl group on one side and a primary hydroxyethyl (-CH2CH2OH) chain on the other.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B12303444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Pyridin-4-yl)phenyl]ethanol
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)C2=CC=NC=C2
InChIInChI=1S/C13H13NO/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13/h1-6,8-9,15H,7,10H2
InChIKeyCRHWPVWWFCMCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Pyridin-4-yl)phenyl]ethanol (CAS 1159500-06-7): Chemical Identity, Scaffold Class, and Procurement Baseline


2-[4-(Pyridin-4-yl)phenyl]ethanol (CAS 1159500-06-7) is a heterobifunctional aromatic building block with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It features a para-substituted phenyl ring bearing a 4-pyridyl group on one side and a primary hydroxyethyl (-CH2CH2OH) chain on the other. The compound belongs to the 4-aryl-pyridine chemical class and serves as a versatile intermediate in medicinal chemistry, coordination chemistry, and materials science due to the orthogonal reactivity of its hydroxyl group and the Lewis-basic pyridine nitrogen . Its structure places it at the intersection of three key structural variation axes—pyridyl positional isomerism, chain-length series, and regioisomeric alcohol placement—each of which critically controls downstream properties relevant to procurement decisions.

Why 2-[4-(Pyridin-4-yl)phenyl]ethanol Cannot Be Simply Replaced by In-Class Analogs


Although 2-[4-(Pyridin-4-yl)phenyl]ethanol shares a common 4-aryl-pyridine core with several commercially available analogs, the precise combination of pyridine nitrogen position (para), linker chain length (ethyl), and hydroxyl placement (primary, terminal) cannot be interchanged without altering critical molecular recognition, physicochemical, and reactivity parameters. Structural isomers differing only in pyridine attachment (3-pyridyl vs. 4-pyridyl) exhibit distinct dipole moments and coordination geometries ; homologs with shorter chains (methanol vs. ethanol) show marked differences in melting point (~173 °C for the methanol analog vs. liquid/semi-solid for the target), LogP (~1.64 vs. estimated ~2.0–2.3), and pKa (~14.0 vs. estimated ~15.5) ; and regioisomeric benzylic alcohols differ in acidity, hydrogen-bonding capacity, and chiral center presence, all of which affect downstream coupling efficiency and biological target engagement . The quantitative evidence below documents these differences across five specific dimensions.

2-[4-(Pyridin-4-yl)phenyl]ethanol Quantitative Differentiation Evidence Against Closest Comparators


Pyridine Positional Isomerism: 4-Pyridyl vs. 3-Pyridyl Attachment Controls Coordination Geometry and Polar Surface Area Distribution

2-[4-(Pyridin-4-yl)phenyl]ethanol bears the pyridine nitrogen at the 4-position (para to the phenyl attachment), whereas the closest positional isomer, 2-[4-(pyridin-3-yl)phenyl]ethanol (CAS 227809-79-2), places the nitrogen at the 3-position (meta). This positional shift changes the vector of the nitrogen lone pair relative to the molecular axis, directly affecting metal coordination geometry in complexes and frameworks. In 4-aryl-pyridine glucagon receptor antagonists, the restricted rotation of the phenyl-pyridine bond means that 4-pyridyl isomers present a linear rod-like geometry, while 3-pyridyl isomers introduce a kink that alters binding pocket complementarity [1]. For procurement of building blocks intended for linear coordination polymers or metal-organic rotaxane frameworks (MORFs), the 4-pyridyl isomer is the structurally required scaffold .

Coordination chemistry Metal-organic frameworks Ligand design

Chain-Length Differentiation: Ethanol vs. Methanol Linker Drives LogP, pKa, and Melting Point Differences

The chain-shortened analog (4-(pyridin-4-yl)phenyl)methanol (CAS 217192-22-8, C12H11NO, MW 185.22) differs from the target compound by one methylene unit in the alcohol linker. This single-carbon difference produces quantifiable shifts in key properties: melting point increases from a non-crystalline state to 173 °C ; predicted LogP decreases from an estimated ~2.0–2.3 (target) to 1.64 (methanol analog) [1]; and acid pKa shifts from an estimated ~15.5 (primary alcohol) to 13.99–14.99 (benzylic alcohol) [1]. The methanol analog is a crystalline solid at room temperature, while the target compound is typically handled as a liquid or low-melting solid, which directly impacts formulation, dissolution, and handling protocols in both academic and industrial settings.

Physicochemical properties Lipophilicity Formulation

Regioisomeric Alcohol Placement: Primary Phenethyl Alcohol vs. Tertiary Benzylic Alcohol Determines Acidity, Chirality, and Coupling Reactivity

1-Phenyl-1-(pyridin-4-yl)ethanol (CAS 19490-94-9, C13H13NO, MW 199.25) is a regioisomer in which the hydroxyl group is attached directly to the benzylic carbon (tertiary alcohol) rather than at the terminal position of an ethyl chain (primary alcohol). This structural difference produces three key distinctions: (1) the benzylic alcohol is a chiral center (the target is achiral), enabling enantioselective applications but introducing stereochemical complexity that may be undesirable for achiral building block applications ; (2) the benzylic alcohol has a predicted pKa of 13.45±0.20, making it approximately 2 log units more acidic than the target's primary alcohol ; (3) the benzylic isomer has only 2 rotatable bonds vs. 3 for the target, reducing conformational flexibility [1]. The target compound's primary alcohol is a better nucleophile for esterification, etherification, and tosylation reactions, and its achiral nature eliminates the need for enantiomeric separation or chiral chromatography.

Synthetic intermediate Chiral building block Coupling reactions

Hydroxyl Group Presence: Essential for Downstream Functionalization vs. 4-Phenylpyridine (No Handle)

4-Phenylpyridine (CAS 939-23-1, C11H9N, MW 155.20) represents the minimalist 4-aryl-pyridine scaffold lacking any alcohol functionality. While this compound is a simpler and cheaper building block (melting point 69–73 °C) , it lacks the hydroxyl handle that enables the key derivatization reactions for which 2-[4-(pyridin-4-yl)phenyl]ethanol is procured: oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, tosylation/mesylation for nucleophilic displacement, and coupling to form ether-linked or ester-linked bioconjugates . The target compound's ethanol group provides a two-carbon spacer that distances the functional group from the aromatic core, reducing steric hindrance during coupling relative to the methanol analog. Without this handle, 4-phenylpyridine cannot participate in these transformations and is restricted to applications requiring only the pyridine nitrogen for coordination or the phenyl ring for electrophilic substitution.

Functionalization handle Derivatization Synthetic utility

Class-Level Biological Relevance: Pyridylethanol(phenylethyl)amine Scaffold as Non-Azole CYP51 Inhibitor Platform

The 2-[4-(pyridin-4-yl)phenyl]ethanol scaffold is the direct synthetic precursor to the pyridylethanol(phenylethyl)amine class, which has been validated as the first non-azole chemical series to bind and inhibit fungal sterol 14α-demethylase (CYP51) from Candida albicans [1]. Ogris et al. (2021) demonstrated that pyridylethanol(phenylethyl)amines bind to CaCYP51 with a mode distinct from azole drugs, as determined by NMR spectroscopy and molecular dynamics simulations, and exhibit selectivity over the human CYP51 orthologue [1]. While the target compound itself is not the active inhibitor (it lacks the amine appendage), it represents the core scaffold from which these inhibitors are derived via simple functional group interconversion of the hydroxyl group to an amine. This scaffolds the compound within a published, mechanistically novel antifungal lead series—a distinction not shared by the 3-pyridyl isomer, the methanol analog, or 4-phenylpyridine.

Antifungal drug discovery CYP51 inhibition Sterol 14α-demethylase

Synthetic Route Specificity: Pd-Catalyzed Cross-Coupling Entry vs. Alternative Condensation Pathways

The established synthetic route to 2-[4-(Pyridin-4-yl)phenyl]ethanol proceeds via Pd-catalyzed cross-coupling of 4-bromopyridine with a 4-halophenyl precursor, followed by reduction of the pendant functional group . This modular route permits independent variation of the pyridine (via different halopyridines) and the phenyl-ethanol (via different benzyl halides) fragments. In contrast, the regioisomeric 1-phenyl-2-(4-pyridyl)ethanol is accessible via a simpler, catalyst-free condensation of 4-picoline with benzaldehyde [1], but this route is restricted to benzylic alcohol products and cannot yield the primary alcohol scaffold. For procurement, this means that the target compound's synthetic accessibility relies on Pd-catalyzed methodology, which may affect cost and scalability relative to the condensation-derived benzylic isomer, but the cross-coupling route provides access to a broader derivative space.

Synthetic methodology Cross-coupling Building block sourcing

Optimal Research and Industrial Application Scenarios for 2-[4-(Pyridin-4-yl)phenyl]ethanol Based on Evidence-Driven Differentiation


Medicinal Chemistry: Non-Azole Antifungal Lead Optimization Using the Pyridylethanol(phenylethyl)amine Scaffold

For medicinal chemistry programs targeting sterol 14α-demethylase (CYP51) in Candida albicans with non-azole chemical matter, 2-[4-(Pyridin-4-yl)phenyl]ethanol serves as the optimal starting scaffold. As demonstrated by Ogris et al. (2021), the pyridylethanol(phenylethyl)amine series derived from this core binds CaCYP51 with a unique mode distinct from clinical azole drugs, and the 4-pyridyl attachment is essential for selectivity over the human CYP51 orthologue [1]. The primary hydroxyl group can be converted to an amine, amide, or sulfonamide for SAR exploration, while the two-carbon spacer provides conformational flexibility for induced-fit binding. The 3-pyridyl positional isomer or chain-shortened methanol analog cannot substitute here because both the pyridine position and the ethyl linker length are critical determinants of the binding mode established by NMR and MD simulations [1].

Coordination Chemistry and MOF Synthesis: Linear Bifunctional Ligand Precursor for Extended Frameworks

In metal-organic framework (MOF) and coordination polymer synthesis requiring linear, rod-like bifunctional ligands, 2-[4-(Pyridin-4-yl)phenyl]ethanol provides a critical advantage. The 4-pyridyl nitrogen can coordinate to transition metal nodes, while the terminal hydroxyl group can be further functionalized (e.g., converted to a carboxylate, phosphonate, or another pyridyl group) to produce extended ditopic ligands . The compound has been employed as a precursor in the synthesis of one-, two-, and three-periodic metal-organic rotaxane frameworks (MORFs), where the linear geometry of the 4-pyridyl-phenyl linkage is essential for framework topology . The 3-pyridyl isomer introduces an angular kink incompatible with these framework architectures.

Chemical Biology: Heterobifunctional Crosslinker and Bioconjugation Handle

The orthogonal functional groups of 2-[4-(Pyridin-4-yl)phenyl]ethanol—a Lewis-basic pyridine nitrogen and a primary hydroxyl group—make it suitable as a heterobifunctional linker in chemical biology applications. The hydroxyl group can be activated (tosylation, mesylation, or direct Mitsunobu coupling) for attachment to biomolecules, while the pyridine nitrogen can participate in metal coordination, hydrogen bonding, or π-stacking interactions with protein binding sites . The achiral nature of the compound eliminates the need for enantiomeric separation, and the primary alcohol offers higher nucleophilicity than the benzylic alcohol of the regioisomeric 1-phenyl-1-(pyridin-4-yl)ethanol, enabling more efficient conjugation under mild conditions.

Organic Synthesis: Modular Building Block for Diversifiable 4-Aryl-Pyridine Libraries

As a bifunctional building block, 2-[4-(Pyridin-4-yl)phenyl]ethanol enables modular library synthesis through independent functionalization of its two reactive sites. The hydroxyl group can be oxidized to the aldehyde or carboxylic acid for subsequent amide coupling or reductive amination, while the pyridine ring can undergo N-oxidation, quaternization, or electrophilic substitution . The Pd-catalyzed cross-coupling route used to prepare the compound also permits analog generation by varying the halopyridine coupling partner. This modularity, combined with the compound's achiral nature and favorable handling characteristics (liquid or low-melting solid, unlike the crystalline methanol analog), makes it the preferred scaffold for parallel synthesis efforts .

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